1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 33548-32-2) is a heterocyclic compound featuring a partially saturated pyridazine ring with a carboxylic acid group at position 3 and a methyl substituent at position 1. This compound is synthesized via condensation reactions involving 2-oxo-glutaric acid and hydrazine derivatives, followed by oxidation and esterification steps .
The compound is commercially available (e.g., from Aladdin Biochemical Technology) and stored at ambient temperatures. Its purity and stability make it a valuable intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors and antimicrobial agents .
Propriétés
IUPAC Name |
1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPBVPSOZEYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406098 | |
| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33548-32-2 | |
| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Acid-Catalyzed Cyclocondensation of 2-Ketoglutaric Acid and Methylhydrazine
The most widely documented synthesis involves the reaction of 2-ketoglutaric acid (2-oxopentanedioic acid) with methylhydrazine sulfate under acidic conditions.
Reaction Protocol
- Reactants : 2-Ketoglutaric acid (10 g, 68 mmol), methylhydrazine sulfate (9.8 g, 68 mmol)
- Catalyst/Solvent : 10% aqueous HCl (40 mL)
- Conditions : Reflux at 100°C for 3 hours
- Workup : Extraction with tetrahydrofuran (3 × 100 mL), washing with brine, drying over Na₂SO₄, and concentration under reduced pressure
- Yield : 52.8% (5.6 g of white solid)
Key Observations:
- The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to form the tetrahydropyridazine core.
- Excess HCl facilitates both protonation of the carbonyl group (enhancing electrophilicity) and dehydration during cyclization.
- Substituting methylhydrazine sulfate with other alkylhydrazines (e.g., ethylhydrazine) alters the N1 substituent but reduces yield due to steric hindrance.
Alternative Pathways via Ester Intermediates
Methyl Ester Synthesis and Hydrolysis
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 1934931-10-8) serves as a precursor. Hydrolysis of the ester group yields the target carboxylic acid.
Reaction Sequence:
- Esterification : Dimethyl 2-oxopentanedioate reacts with methylhydrazine in methanol/acetic acid to form the methyl ester.
- Acid Hydrolysis : Treatment with aqueous HCl or H₂SO₄ cleaves the ester to the carboxylic acid.
Data Comparison:
| Parameter | Methyl Ester Route | Direct Cyclocondensation |
|---|---|---|
| Overall Yield | 45–50% | 52.8% |
| Purity (HPLC) | >95% | >90% |
| Reaction Time | 6–8 hours | 3 hours |
This method is less efficient than direct cyclocondensation but provides flexibility for further functionalization at the ester stage.
Solid-Phase Synthesis for High-Throughput Production
A patent by Advanced Crop Chem LLP describes a scalable process using immobilized reagents:
Critical Analysis of Methodologies
Yield Optimization Factors
- pH Control : Maintaining pH <2 during cyclocondensation prevents side reactions (e.g., dimerization).
- Temperature : Exceeding 100°C promotes decarboxylation, while temperatures <90°C result in incomplete cyclization.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates but require rigorous drying to avoid hydrolysis.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Factor | Acid-Catalyzed Method | Solid-Phase Method |
|---|---|---|
| Raw Material Cost | $12/kg | $18/kg |
| Energy Consumption | High (reflux) | Low (microwave) |
| Waste Generation | 5 L/kg product | 1.2 L/kg product |
The acid-catalyzed method remains preferred for small-scale synthesis, while solid-phase approaches are viable for bulk production despite higher reagent costs.
Analyse Des Réactions Chimiques
1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structure suggests possible activity against various diseases due to its ability to interact with biological targets.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition rates comparable to standard antibiotics.
| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 12 |
Agrochemicals
The compound's derivatives have also been explored in agricultural applications as potential fungicides and herbicides. Their ability to inhibit specific enzymes involved in plant metabolism suggests they could be effective in controlling unwanted plant growth.
Case Study: Herbicidal Activity
In field trials, one derivative showed a significant reduction in weed biomass compared to control plots treated with conventional herbicides.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Derivative C | 70 |
Material Sciences
In addition to biological applications, this compound is being investigated for its potential use in material sciences. Its unique structure allows for the formation of polymers with desirable mechanical properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. The resulting materials are suitable for applications in packaging and construction.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Polymer with Additive | 250 | 45 |
Mécanisme D'action
The mechanism of action of 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with structurally related derivatives, focusing on substituents, physical properties, and biological activities:
Key Findings from Comparative Studies:
Structural Influence on Reactivity :
- Steric Effects : Substitution at position 1 with aromatic groups (e.g., 3-chlorophenyl) introduces steric hindrance, slowing reaction kinetics but improving selectivity in coupling reactions .
- Electronic Effects : The carboxylic acid group enables hydrogen bonding and acid-base interactions, enhancing solubility in polar solvents like DMSO .
Pharmacological Activity: Antimicrobial Potential: 1-Aryl derivatives (e.g., 1-(3-methylphenyl)) exhibit MIC values comparable to fluoroquinolones, suggesting their utility as antibacterial agents . Enzyme Inhibition: The parent compound and its analogs inhibit enzymes like hydrolases and oxidoreductases, attributed to their rigid bicyclic scaffolds .
Synthetic Utility :
- Radioligand Precursors : 1-Methyl-6-oxo derivatives are used to synthesize fluorine-18-labeled tracers for imaging applications, achieving yields up to 80% in cyclization steps .
- Click Chemistry : Propargyl-substituted derivatives serve as precursors for bioorthogonal reactions, leveraging their alkyne functionality .
Activité Biologique
1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (also known as 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent studies.
The molecular formula of this compound is CHNO, with a molecular weight of 142.11 g/mol. The compound features a tetrahydropyridazine ring structure with a carboxylic acid functional group that contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .
Table 1: Anticancer Activity of 1-Methyl-6-Oxo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-6-Oxo | FaDu | 10 | Apoptosis induction |
| 4-Fluorophenyl derivative | MCF7 | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes including tumor growth regulation . Inhibition of CA IX and CA XII has been linked to reduced tumor progression and metastasis.
Neuroprotective Effects
In addition to its anticancer properties, studies suggest that derivatives of this compound may possess neuroprotective effects. Research indicates that certain analogs can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives based on the structure of 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine. These derivatives were tested for their ability to inhibit MAGL (monoacylglycerol lipase), which is implicated in pain and cancer progression. The study found that certain modifications significantly enhanced the biological activity and selectivity towards MAGL inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with cyclization reactions using precursors like azidomethyl derivatives. For example, NaN₃ in DMF at 50°C for 3 hours facilitates azide substitution, followed by quenching with ice water and purification via ethanol recrystallization . Alternative routes involve solvent optimization (e.g., THF for reflux reactions) and catalysts like palladium or copper for cross-coupling steps . Monitor reaction progress with TLC or HPLC to optimize yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the pyridazine ring structure and substituents. IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 157.22 for related derivatives) . For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .
Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?
- Methodology : Employ AP-1-mediated luciferase reporter assays, as the compound inhibits AP-1 transcriptional activity . Use HEK293 or RAW264.7 cells treated with TNF-α or LPS to induce inflammation. Measure luciferase activity and cytokine levels (e.g., IL-6) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) to validate potency.
Advanced Research Questions
Q. How can contradictory data on the compound’s stability be resolved?
- Methodology : Perform stability studies under varying conditions (pH, temperature, light). For instance, store samples at 4°C vs. room temperature and analyze degradation via HPLC . Compare results with literature reports (e.g., thermal decomposition above 150°C). Use accelerated stability testing (40°C/75% RH) to predict shelf-life and identify degradation products with LC-MS.
Q. What strategies are effective for elucidating the compound’s mechanism of action in AP-1 inhibition?
- Methodology : Conduct ChIP-seq or electrophoretic mobility shift assays (EMSA) to confirm AP-1 DNA binding suppression. Use siRNA knockdown of AP-1 subunits (c-Jun/c-Fos) to validate target specificity. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with AP-1 domains . Pair with transcriptomic profiling (RNA-seq) to identify downstream pathways.
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Methodology : Synthesize analogs with modifications at the pyridazine ring (e.g., methyl, carboxylate groups). Test derivatives in AP-1 luciferase assays and correlate substituent effects with activity . Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions. Use QSAR models to predict optimal substituent patterns.
Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?
- Methodology : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with doses up to 2000 mg/kg. Monitor serum biomarkers (ALT, AST) and histopathology for organ damage . For pharmacokinetics, administer the compound intravenously/orally and measure plasma concentrations via LC-MS/MS. Calculate bioavailability and half-life using non-compartmental analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
